Cas no 2091830-91-8 (methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate)

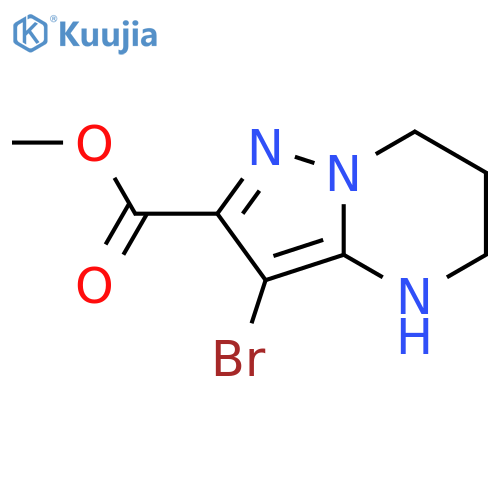

2091830-91-8 structure

商品名:methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27782987

- methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

- 2091830-91-8

- methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate

-

- インチ: 1S/C8H10BrN3O2/c1-14-8(13)6-5(9)7-10-3-2-4-12(7)11-6/h10H,2-4H2,1H3

- InChIKey: RNPRIBDCEKYZCF-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)OC)=NN2C=1NCCC2

計算された属性

- せいみつぶんしりょう: 258.99564g/mol

- どういたいしつりょう: 258.99564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 56.2Ų

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782987-10.0g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 10g |

$4545.0 | 2023-05-25 | ||

| Enamine | EN300-27782987-0.5g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 0.5g |

$1027.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-0.25g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 0.25g |

$985.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-10g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 10g |

$4606.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-2.5g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 2.5g |

$2100.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-1g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 1g |

$1070.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-0.05g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 0.05g |

$900.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-5.0g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 5g |

$3065.0 | 2023-05-25 | ||

| Enamine | EN300-27782987-0.1g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 0.1g |

$943.0 | 2023-09-09 | ||

| Enamine | EN300-27782987-1.0g |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |

2091830-91-8 | 1g |

$1057.0 | 2023-05-25 |

methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2091830-91-8 (methyl 3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-2-carboxylate) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量